Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a benzoyl group linked to a thiazole moiety, making it a valuable intermediate in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment to Benzoyl Group: The thiazole derivative is then reacted with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine to form the 4-(1,3-thiazol-2-yloxy)benzoyl intermediate.
Piperazine Derivative Formation: The intermediate is then coupled with tert-butyl piperazine-1-carboxylate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, using agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced benzoyl derivatives.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It can serve as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can be modified to enhance its activity and selectivity towards specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable component in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the benzoyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate is unique due to its combination of a thiazole ring and a piperazine ring, which is not commonly found in similar compounds. This unique structure allows for distinct interactions with biological targets and offers potential for the development of novel therapeutic agents.
This compound’s versatility and unique structure make it a valuable subject of study in various scientific fields, from chemistry to medicine
Properties
IUPAC Name |
tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-19(2,3)26-18(24)22-11-9-21(10-12-22)16(23)14-4-6-15(7-5-14)25-17-20-8-13-27-17/h4-8,13H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBXLZDISANUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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